4-methoxycyclohexane-1-carbonyl Chloride

Description

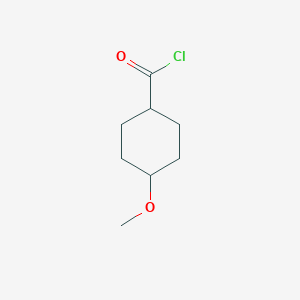

Structure

3D Structure

Properties

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxycyclohexane-1-carbonyl Chloride from 4-Methoxycyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxycyclohexane-1-carbonyl chloride, a key intermediate in pharmaceutical and materials science research. The document details the conversion of 4-methoxycyclohexanecarboxylic acid to its corresponding acid chloride, with a focus on practical laboratory-scale preparation. This guide explores the underlying reaction mechanisms, compares common chlorinating agents, and presents a detailed, step-by-step experimental protocol. Additionally, it addresses critical safety considerations, methods for reaction monitoring and purification, and strategies for process optimization. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough understanding of this important chemical transformation.

Introduction

4-Methoxycyclohexane-1-carbonyl chloride is a valuable bifunctional molecule characterized by a cyclohexane ring bearing both a methoxy ether and a reactive acyl chloride group. This unique combination of functional groups makes it an important building block in the synthesis of a wide range of more complex molecules. The methoxy group can influence the lipophilicity and metabolic stability of a final compound, while the acyl chloride provides a reactive handle for the formation of esters, amides, and other carbonyl derivatives. Consequently, this intermediate is of significant interest in the development of novel therapeutic agents and advanced materials.

The synthesis of 4-methoxycyclohexane-1-carbonyl chloride is most commonly achieved through the direct chlorination of its parent carboxylic acid, 4-methoxycyclohexanecarboxylic acid. This guide will focus on the most prevalent and practical methods for this conversion, providing the necessary detail for successful laboratory implementation.

Synthetic Methodologies and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, thereby significantly increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. Several reagents are commonly employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prominent.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids.[1][2][3] The reaction proceeds through the formation of a highly reactive acyl chlorosulfite intermediate.[2][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[1][3]

Mechanism with Thionyl Chloride:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Chloride Ion Expulsion: A chloride ion is expelled from the sulfur atom.

-

Proton Transfer: A proton is transferred from the carboxylic acid hydroxyl group to the chloride ion, forming HCl.

-

Acyl Chlorosulfite Formation: This results in the formation of an acyl chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, and the stable leaving group (chlorosulfite) departs, which then decomposes to SO₂ and another chloride ion.

Reaction Mechanism with Thionyl Chloride

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions.[5][6][7][8] The reaction with oxalyl chloride also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which similarly drive the equilibrium towards the product.[9] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the in-situ formation of the Vilsmeier reagent.[10]

Mechanism with Oxalyl Chloride (with DMF catalyst):

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive intermediate and regenerating the DMF catalyst.

-

Nucleophilic Attack by Chloride: A chloride ion attacks the activated carbonyl group.

-

Product Formation: The tetrahedral intermediate collapses to yield the final acyl chloride and gaseous byproducts.

Comparative Analysis of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride depends on several factors, including the sensitivity of the substrate to harsh conditions and the desired purity of the final product.

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Reactivity | Highly reactive, may require heating. | Very reactive, often used at room temperature or below. |

| Byproducts | SO₂, HCl (both gaseous) | CO, CO₂, HCl (all gaseous) |

| Side Reactions | Can sometimes lead to charring or other side reactions with sensitive substrates. | Generally cleaner, with fewer side reactions. |

| Cost | Typically more economical. | Generally more expensive. |

| Catalyst | Can be catalyzed by pyridine.[4] | Often catalyzed by DMF.[10] |

| Workup | Relatively straightforward due to gaseous byproducts. | Also straightforward due to gaseous byproducts. |

Experimental Protocol: Synthesis of 4-Methoxycyclohexane-1-carbonyl Chloride

The following protocol is a representative procedure for the synthesis of 4-methoxycyclohexane-1-carbonyl chloride using thionyl chloride. This method is robust and generally high-yielding.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of an acyl chloride.

Materials and Reagents

-

4-Methoxycyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dry N,N-dimethylformamide (DMF) (optional, as a catalyst)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Gas trap (scrubber) containing a sodium hydroxide solution

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product. The entire apparatus should be under an inert atmosphere of nitrogen or argon. The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Charging the Reactor: To the round-bottom flask, add 4-methoxycyclohexanecarboxylic acid. Dissolve or suspend the acid in a minimal amount of an anhydrous solvent such as dichloromethane or toluene.

-

Addition of Thionyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution/suspension via the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain this temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation. It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual thionyl chloride is removed.[11]

-

Purification: The crude 4-methoxycyclohexane-1-carbonyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Safety Considerations

Working with thionyl chloride and oxalyl chloride requires strict adherence to safety protocols due to their hazardous nature.

-

Toxicity and Corrosivity: Both thionyl chloride and oxalyl chloride are toxic, corrosive, and lachrymatory.[7][12] All manipulations should be performed in a well-ventilated fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14][15] A face shield is also recommended.[12][14]

-

Reaction with Water: These reagents react violently with water, releasing toxic gases.[9][12][14] Ensure all glassware is dry and avoid contact with moisture.[12][14]

-

Byproduct Management: The gaseous byproducts (HCl, SO₂, CO) are also toxic and corrosive. The reaction apparatus must be equipped with a gas trap containing a basic solution (e.g., NaOH) to neutralize these gases.

-

Emergency Procedures: In case of skin or eye contact, immediately flush with copious amounts of water and seek medical attention.[13][15] Eyewash stations and safety showers should be readily accessible.[15]

Conclusion

The synthesis of 4-methoxycyclohexane-1-carbonyl chloride from its corresponding carboxylic acid is a straightforward yet critical transformation for the advancement of various chemical research endeavors. The use of thionyl chloride or oxalyl chloride provides an efficient means to produce this valuable intermediate. By understanding the underlying mechanisms, carefully selecting the appropriate reagents and conditions, and adhering to strict safety protocols, researchers can reliably and safely perform this synthesis. The detailed protocol and insights provided in this guide serve as a valuable resource for laboratory practice.

References

- Filo, A. (2025, December 6). A cyclohexane derivative with two ca.. Filo.

- National Oceanic and Atmospheric Administration. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals.

- MilliporeSigma. (2025, December 24). SAFETY DATA SHEET - Thionyl chloride.

- PrepChem. (n.d.). Synthesis of 4-methoxycarbonylcyclohexanecarboxylic acid.

- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.

- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2013, March 19). Thionyl chloride - Safety Data Sheet.

- Shaw, J. T., et al. (2012). Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones, cyclic N-carboxyanhydrides or b-lactams depending on the nature of the substituent at the 3-position. Chemical Science.

- Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Anonymous. (2011, August 15). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester.

- Wikipedia. (n.d.). Oxalyl chloride.

- LibreTexts Chemistry. (2019, June 5). 22.9 Reactions of Carboxylic Acids.

- QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.

- Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

- Organic Syntheses. (n.d.). Cyclohexanecarbonyl chloride.

- Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.

- ChemicalBook. (2024, April 19). Reactions and Applications of Oxalyl Chloride.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Organic Chemistry Portal. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).

- MilliporeSigma. (n.d.). 4-(Methoxycarbonyl)-4-methylcyclohexanecarboxylic acid.

- Common Organic Chemistry. (n.d.). Oxalyl Chloride.

- Clark, J. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Chemguide.

- ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride ?.

- SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.

- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.

- Organic Syntheses. (n.d.). (−)-(1s,4r)-camphanoyl chloride.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. orgosolver.com [orgosolver.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 7. Oxalyl Chloride [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. westliberty.edu [westliberty.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4-Methoxycyclohexane-1-carbonyl Chloride: A Strategic Building Block in Medicinal Chemistry

Executive Summary

4-Methoxycyclohexane-1-carbonyl chloride (often abbreviated as 4-methoxycyclohexylcarbonyl chloride) is a specialized aliphatic acylating agent used primarily in drug discovery to introduce the 4-methoxycyclohexyl moiety.

Unlike its aromatic analog (4-methoxybenzoyl chloride), this saturated building block offers unique physicochemical advantages:

-

Metabolic Stability: The cyclohexane ring is resistant to oxidative metabolism typical of phenyl rings (e.g., hydroxylation).

-

Stereochemical Control: It exists as cis and trans isomers, allowing for precise probing of receptor binding pockets. The trans-isomer is the predominant pharmacophore in commercial applications due to its thermodynamically stable chair conformation.

-

Lipophilic Tuning: It increases fraction sp3 (Fsp3) character, improving solubility and bioavailability parameters compared to flat aromatic systems.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Methoxycyclohexane-1-carbonyl chloride |

| Common Name | 4-Methoxycyclohexylcarbonyl chloride |

| CAS Number (Trans) | 123790-13-6 (Primary commercial isomer) |

| CAS Number (Cis) | Not widely listed; typically custom synthesized |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| SMILES (Trans) | CO[C@H]1CCC(Cl)=O |

Physical Properties

Note: As an acid chloride, this compound is moisture-sensitive and typically handled as a solution or used immediately upon generation.

| Property | Value (Approximate/Trans-isomer) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~95–100 °C at 10 mmHg (Estimated) |

| Density | ~1.15 g/mL |

| Solubility | Reacts with water/alcohols; soluble in DCM, THF, Toluene |

| Stability | Hydrolyzes rapidly in moist air to release HCl and the parent acid.[1] |

Synthesis & Manufacturing

The synthesis of 4-methoxycyclohexane-1-carbonyl chloride is a two-stage process: construction of the saturated ring system followed by activation of the carboxyl group.

Route A: Hydrogenation & Activation (Industrial Standard)

This route ensures high stereoselectivity for the trans-isomer, which is thermodynamically favored.

Step 1: Hydrogenation of Anisic Acid The aromatic ring of 4-methoxybenzoic acid is reduced using high-pressure hydrogenation.

-

Reagents: H₂, Rh/Al₂O₃ or Ru/C catalyst.

-

Conditions: 50–100 bar, 80°C.

-

Outcome: A mixture of cis and trans 4-methoxycyclohexanecarboxylic acid.

Step 2: Isomerization (Thermodynamic Control) To maximize the trans yield, the mixture is treated with a base (e.g., NaOMe in MeOH) followed by recrystallization. The trans-isomer places both the carboxyl and methoxy groups in equatorial positions, minimizing 1,3-diaxial interactions.

Step 3: Acid Chloride Formation The purified trans-acid is converted to the acid chloride.

-

Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).

-

Catalyst: DMF (catalytic amounts to form the Vilsmeier-Haack intermediate).

-

Purification: Distillation under reduced pressure.

Visualization of Synthesis Pathway

Caption: Step-wise synthesis from aromatic precursor to the trans-acid chloride.

Reactivity & Handling Protocol

Core Reactivity Profile

As a secondary alkyl acid chloride, this molecule is less reactive than primary alkyl acid chlorides but more stable than tertiary ones. It undergoes Nucleophilic Acyl Substitution via an addition-elimination mechanism.

-

Amide Coupling (Primary Application): Reacts with amines to form stable amides.

-

Esterification: Reacts with alcohols/phenols to form esters.

-

Friedel-Crafts Acylation: Can be used to attach the cyclohexyl ring to aromatic systems (requires Lewis Acid like AlCl₃).

Experimental Protocol: General Amide Coupling

Use this standard operating procedure (SOP) for attaching the 4-methoxycyclohexyl motif to a drug scaffold (R-NH₂).

Materials:

-

Amine substrate (1.0 equiv)

-

4-Methoxycyclohexane-1-carbonyl chloride (1.1–1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: Dissolve the amine substrate and base in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.

-

Addition: Add 4-methoxycyclohexane-1-carbonyl chloride dropwise. Note: The reaction is exothermic.[2][3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine MW + 140.1).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Validation: Verify the trans-stereochemistry using ¹H NMR. The axial proton at C1 (alpha to carbonyl) typically appears as a triplet of triplets (tt) with large coupling constants (~11-12 Hz) due to diaxial coupling.

Applications in Drug Discovery[5][7][8][9][10][11]

Bioisosterism & Pharmacokinetics

The transition from a 4-methoxybenzoyl (aromatic) to a 4-methoxycyclohexanecarbonyl (aliphatic) group is a strategic "scaffold hop" used to optimize drug properties.

| Feature | Aromatic (Benzoyl) | Aliphatic (Cyclohexyl) | Benefit of Switch |

| Geometry | Planar (2D) | Chair Conformation (3D) | Better fit for globular protein pockets. |

| Solubility | Low (Pi-stacking) | Higher (Increased Fsp3) | Improved aqueous solubility. |

| Metabolism | High (CYP450 oxidation) | Low | Extended half-life (t1/2). |

Case Study: VLA-4 Antagonists

Research into VLA-4 (Very Late Antigen-4) antagonists for asthma treatment has utilized the trans-4-substituted cyclohexanecarboxylic acid scaffold.[4]

-

Mechanism: The trans-cyclohexane ring acts as a spacer that correctly orients the pharmacophores while reducing the Polar Surface Area (PSA) compared to amide-linked aromatic spacers.

-

Outcome: Compounds containing this moiety demonstrated improved oral bioavailability in preclinical models (Rat/Dog) compared to their aromatic counterparts [1].

Strategic Logic Map

Caption: Key therapeutic areas and medicinal chemistry strategies utilizing this building block.

Safety & Regulatory (MSDS Highlights)

-

Hazards: Corrosive (Skin Corr.[3] 1B), Lachrymator.

-

H-Codes: H314 (Causes severe skin burns and eye damage).

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive.[3]

-

Incompatibility: Water, Alcohols, Strong Bases, Oxidizing agents.[3]

References

-

Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Source: Journal of Medicinal Chemistry (2009) [4]

-

Trans-4-methoxycyclohexanecarbonyl chloride (CAS 123790-13-6) Product Entry. Source: BLD Pharm / Chemical Suppliers

-

Synthesis of 4-methoxybenzoic acid from 4-methoxy acetophenone (Precursor Synthesis). Source: ResearchGate

Sources

- 1. 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 296850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-methoxycyclohexane-1-carbonyl chloride: Synthesis, Reactivity, and Application in Modern Drug Discovery

This guide provides an in-depth analysis of 4-methoxycyclohexane-1-carbonyl chloride, a key building block for professionals in pharmaceutical research and organic synthesis. We will move beyond simple data recitation to explore the strategic rationale behind its use, from its foundational chemical properties to its application in sophisticated drug design workflows.

Foundational Chemistry and Structural Elucidation

IUPAC Nomenclature and Chemical Identity

The compound is systematically named 4-methoxycyclohexane-1-carbonyl chloride . According to IUPAC recommendations, the cyclohexane ring is the parent structure.[1] The principal functional group, the acyl chloride, is designated by the suffix "-carbonyl chloride" at position 1. The methoxy group (-OCH₃) is a substituent at position 4.

The structure inherently possesses stereoisomerism. The relationship between the methoxy group and the carbonyl chloride can be cis (on the same face of the ring) or trans (on opposite faces). The specific isomer used can significantly impact the three-dimensional conformation and biological activity of a final drug candidate.

Caption: Synthetic workflow for 4-methoxycyclohexane-1-carbonyl chloride.

Experimental Protocol: Synthesis from Carboxylic Acid

-

Preparation : A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methoxycyclohexane-1-carboxylic acid (1 equivalent).

-

Dissolution : Anhydrous dichloromethane (DCM) is added to dissolve the acid.

-

Reaction Initiation : A catalytic amount of DMF (e.g., 2-3 drops) is added to the solution.

-

Reagent Addition : Oxalyl chloride (1.5-2.0 equivalents) is added dropwise via the dropping funnel at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-3 hours, or until gas evolution ceases.

-

Work-up : The solvent and excess oxalyl chloride are carefully removed under reduced pressure.

-

Product Handling : The resulting crude acyl chloride is a highly reactive, moisture-sensitive compound and is typically used immediately in the subsequent synthetic step without further purification. [2]

Reactivity and Application in Drug Design

The Acyl Chloride: A Versatile Reactive Handle

The carbonyl carbon in an acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it an excellent substrate for nucleophilic acyl substitution. Its primary application is the formation of stable amide or ester bonds through reaction with primary/secondary amines or alcohols, respectively. This reaction is fundamental in linking molecular fragments during lead optimization in a drug discovery campaign.

The 4-Methoxycyclohexane Scaffold: A Tool for Property Modulation

The choice of a scaffold is a critical decision in medicinal chemistry. The 4-methoxycyclohexane moiety is not merely an inert spacer; it serves several strategic purposes:

-

Lipophilicity and Solubility : The methoxy group provides a balance between lipophilicity and hydrophilicity, often improving the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of a molecule compared to a simple cyclohexane ring. [3]* Metabolic Stability : The methoxy group can block positions that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Conformational Rigidity : The cyclohexane ring provides a rigid, three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing binding affinity to a biological target.

-

Vectorial Exit : In fragment-based drug design, the acyl chloride provides a reactive vector off the cyclohexane core, allowing chemists to "grow" the molecule into adjacent pockets of a target protein's binding site.

The chloro and methoxy groups are frequently employed in drug discovery to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. [4][5]

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

As an acyl chloride, 4-methoxycyclohexane-1-carbonyl chloride is a corrosive and moisture-sensitive compound.

-

Hazards : It is classified as causing skin corrosion/irritation and serious eye damage. [6]Upon contact with water or moisture, it will hydrolyze to the corresponding carboxylic acid and release corrosive hydrogen chloride (HCl) gas.

-

Handling Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [6][7]* Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture. * First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [6] * Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. [6]

-

Conclusion

4-methoxycyclohexane-1-carbonyl chloride is more than a simple reagent; it is a sophisticated tool for medicinal chemists. Its bifunctional nature—a reactive acyl chloride for covalent bond formation and a property-modulating scaffold—makes it highly valuable for the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and the strategic rationale for its use is essential for leveraging its full potential in the complex, iterative cycles of modern drug discovery.

References

-

Angene Chemical. (2024). Safety Data Sheet: 4-Methoxycyclohexanecarbonyl chloride. Available at: [Link]

-

PubChem. (n.d.). Rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Methylcyclohexane-1-carbonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Chemspace. (n.d.). 4-methylcyclohexane-1-carbonyl chloride. Available at: [Link]

-

QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclohexanecarbonyl chloride procedure. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-methoxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.

-

PubChemLite. (n.d.). 4-methylcyclohexane-1-carbonyl chloride (C8H13ClO). Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Available at: [Link]

-

NIST. (n.d.). 1-Chloro-4-methylcyclohexane. NIST WebBook. Available at: [Link]

-

DergiPark. (n.d.). The Use of Click Chemistry in Drug Development Applications. Available at: [Link]

-

MDPI. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Available at: [Link]

-

RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

"4-methoxycyclohexane-1-carbonyl chloride" spectroscopic data (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization of 4-Methoxycyclohexane-1-carbonyl Chloride

Part 1: Executive Summary

4-Methoxycyclohexane-1-carbonyl chloride is a critical acylating agent and building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors (e.g., ERK5, PI3K) and GPCR ligands. As an acid chloride, it acts as an activated form of 4-methoxycyclohexanecarboxylic acid, facilitating amide and ester bond formation under mild conditions.

However, its high reactivity presents characterization challenges. It is moisture-sensitive, readily hydrolyzing back to the parent acid. Therefore, accurate spectroscopic validation requires strict anhydrous handling. This guide provides a definitive reference for the NMR, IR, and MS data required to validate the identity, stereochemistry (cis/trans), and purity of this compound.

Part 2: Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 4-Methoxycyclohexane-1-carbonyl chloride |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| CAS Number | Not widely listed; Precursor Acid CAS: 16204-60-9 |

| Key Isomers | Trans (diequatorial, thermodynamically favored) vs. Cis (axial/equatorial) |

| Appearance | Colorless to pale yellow oil (fuming) |

| Stability | Moisture sensitive; decomposes to HCl and carboxylic acid |

Stereochemical Considerations

The cyclohexane ring allows for two diastereomers. The trans-isomer typically places both the carbonyl chloride and methoxy groups in equatorial positions (1,4-diequatorial), making it the thermodynamically dominant form.

-

Trans :

coupling is large (~10-12 Hz, axial-axial). -

Cis : One substituent is axial. If the -COCl is axial,

will be smaller (~3-5 Hz, equatorial-axial).

Part 3: Synthesis & Handling Workflow

The quality of spectroscopic data depends entirely on sample preparation. The following workflow ensures the isolation of the chloride without hydrolysis artifacts.

Figure 1: Synthesis and handling workflow for spectroscopic analysis. Note the critical step of removing excess SOCl₂ to prevent interference.

Part 4: Spectroscopic Characterization (The Core)

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm conversion from acid to acid chloride.

-

Diagnostic Band (C=O) : The carbonyl stretch shifts significantly to higher wavenumbers due to the inductive electron-withdrawing effect of the chlorine atom.

-

Disappearance of OH : The broad O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) must be absent.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O[1] Stretch (Acid Chloride) | 1795 – 1810 | Very strong, sharp. (vs. ~1710 in acid) |

| C-O-C Stretch | 1080 – 1120 | Strong (Methoxy group) |

| C-H Stretch | 2850 – 2950 | Alkyl C-H (Cyclohexane ring) |

| C-Cl Stretch | 600 – 800 | Moderate to strong |

Analyst Note : If you see a shoulder or a peak at 1710 cm⁻¹, your sample has hydrolyzed. Re-distill or dry the sample.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton alpha to the carbonyl (H1) is the structural probe. In the acid chloride, this proton is deshielded relative to the acid precursor.

-

Solvent : Anhydrous CDCl₃ (stored over molecular sieves).

-

Reference : TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | 2.70 – 2.85 | tt (Trans) | 1H | Alpha to COCl. Deshielded vs acid (~2.3 ppm). |

| -OCH₃ | 3.30 – 3.38 | s | 3H | Methoxy singlet.[2] |

| H-4 | 3.10 – 3.25 | tt or m | 1H | Geminal to OMe. |

| H-2,6 (eq) | 2.05 – 2.20 | m | 2H | Equatorial protons beta to COCl. |

| H-3,5 (eq) | 2.05 – 2.20 | m | 2H | Equatorial protons beta to OMe. |

| H-2,6 (ax) | 1.45 – 1.65 | m (qd) | 2H | Axial protons. |

| H-3,5 (ax) | 1.20 – 1.40 | m (qd) | 2H | Axial protons. |

Distinguishing Isomers (Coupling Constants):

-

Trans-Isomer (Major) : H1 is axial. It shows two large trans-diaxial couplings (

Hz) and two small axial-equatorial couplings ( -

Cis-Isomer (Minor) : If H1 is equatorial, the large diaxial coupling is lost. The signal appears as a narrower multiplet (quintet-like or broad singlet).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbonyl carbon resonance is the definitive confirmation of the acid chloride functionality.

| Carbon Type | Shift (δ, ppm) | Notes |

| C=O (Carbonyl) | 176.5 – 177.5 | Characteristic of aliphatic acid chlorides. (Acids are ~180-182 ppm). |

| C-4 (C-OMe) | 78.0 – 79.5 | Shifted by oxygen. |

| -OCH₃ | 55.5 – 56.5 | Methoxy carbon. |

| C-1 (C-COCl) | 50.0 – 52.0 | Alpha carbon. |

| C-2,6 | 28.5 – 29.5 | Beta carbons. |

| C-3,5 | 24.0 – 25.5 | Gamma carbons. |

Mass Spectrometry (EI/ESI)

Acid chlorides are fragile in MS. In Electron Impact (EI), the molecular ion is often weak or absent. The base peak is typically the acylium ion.

-

Molecular Ion (M⁺) : m/z 176 / 178 (Weak, 3:1 ratio for ³⁵Cl/³⁷Cl).

-

Base Peak : m/z 141 (Loss of Cl, Formation of Acylium Ion [M-Cl]⁺).

-

Secondary Fragment : m/z 113 (Loss of CO from acylium, [C₇H₁₃O]⁺ -> [C₆H₁₃]⁺).

Figure 2: Primary fragmentation pathway in Mass Spectrometry. The Acylium ion (m/z 141) is the diagnostic peak.

Part 5: References

-

ChemicalBook . (2023). Cyclohexanecarboxylic acid chloride 13C NMR Spectrum. Retrieved from

-

National Institute of Standards and Technology (NIST) . (2023). Infrared Spectra of Acid Chlorides vs. Carboxylic Acids. NIST Chemistry WebBook.

-

University of Calgary . (2020). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from

-

Sigma-Aldrich . (2023). 4-Methoxycyclohexanecarboxylic acid Product Specification. Retrieved from

-

Reich, H. J. (2018). WinPLT NMR Data: Chemical Shifts of Cyclohexane Derivatives. University of Wisconsin-Madison.

Sources

"4-methoxycyclohexane-1-carbonyl chloride" reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-Methoxycyclohexane-1-carbonyl Chloride

Executive Summary

In advanced organic synthesis and drug discovery, the strategic selection of acylating agents dictates both the efficiency of the synthetic route and the pharmacokinetic profile of the final molecule. 4-Methoxycyclohexane-1-carbonyl chloride (CAS: 123790-13-6 for the trans-isomer; 195812-66-9 for the isomeric mixture) is a highly specialized aliphatic acid chloride. It is frequently deployed to introduce a methoxycyclohexyl moiety—a structural motif that balances lipophilicity with a specific hydrogen-bonding vector. This compound is a critical building block in the synthesis of advanced therapeutics, including pyridinylacetamide derivatives acting as NaV1.1 sodium channel activators[1] and Farnesoid X receptor (FXR) agonists[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data, providing a deep mechanistic analysis of this compound's reactivity, its degradation kinetics, and a self-validating experimental protocol for its optimal use.

Structural Profiling & Reactivity Dynamics

The reactivity of 4-methoxycyclohexane-1-carbonyl chloride is governed by the interplay between its highly electrophilic carbonyl carbon and the steric/electronic environment of the cyclohexane ring.

-

The Electrophilic Core (-COCl): The acyl chloride functional group is the high-energy "business end" of the molecule. Because aliphatic acyl chlorides lack the resonance stabilization inherent to aromatic systems (such as benzoyl chloride), the partial positive charge on the carbonyl carbon is highly localized, making it exceptionally susceptible to nucleophilic attack BenchChem[3].

-

Steric Shielding: The secondary carbon of the cyclohexane ring provides moderate steric hindrance. While it is more stable than primary aliphatic acyl chlorides (e.g., acetyl chloride), it lacks the extreme "metabolic shielding" and structural rigidity seen in alpha-quaternary centers like 1-methyl-1-cyclohexanecarbonyl chloride[4].

-

Electronic Effects of the Methoxy Group: The 4-methoxy substitution exerts an electron-donating inductive effect (+I). However, because it is separated from the carbonyl center by the aliphatic framework, its direct electronic influence on the acyl chloride's reactivity is negligible. Its primary role is to modulate the physicochemical properties of the final drug candidate.

Hydrolytic Degradation Pathway

Due to its high electrophilicity, 4-methoxycyclohexane-1-carbonyl chloride undergoes rapid solvolysis in the presence of protic solvents or ambient moisture BenchChem[3]. Water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, yielding 4-methoxycyclohexanecarboxylic acid and liberating corrosive hydrogen chloride (HCl) gas TCI Chemicals[5].

Fig 2. Hydrolytic degradation pathway of the acyl chloride in the presence of moisture.

Quantitative Stability Analysis

To optimize storage and reaction conditions, it is critical to understand how 4-methoxycyclohexane-1-carbonyl chloride compares to other common acylating agents. The table below synthesizes the relative stability metrics based on structural classes.

Table 1: Comparative Stability and Reactivity Metrics of Acyl Chlorides

| Acyl Chloride Scaffold | Structural Class | Relative Electrophilicity | Solvolysis Susceptibility | Primary Stabilization Mechanism |

| Acetyl Chloride | Aliphatic (Primary) | Very High | Extreme | None (Minimal steric hindrance) |

| 4-Methoxycyclohexane-1-carbonyl Chloride | Aliphatic (Secondary) | High | High | Moderate steric shielding from the cyclohexane ring |

| Benzoyl Chloride | Aromatic | Moderate | Moderate | Resonance delocalization of the carbonyl positive charge |

| 1-Methyl-1-cyclohexanecarbonyl Chloride | Aliphatic (Tertiary) | Low | Low | Severe steric hindrance (quaternary alpha-carbon) |

Data synthesis derived from comparative solvolysis rates of acyl chlorides in nucleophilic solventsBenchChem[3].

Experimental Methodology: Self-Validating Acylation Protocol

When executing an amide or ester coupling with 4-methoxycyclohexane-1-carbonyl chloride, the protocol must be designed with built-in causality and self-validation to prevent yield loss via hydrolysis.

Fig 3. Self-validating experimental workflow for anhydrous amide coupling.

Step-by-Step Methodology

Step 1: Preparation of an Anhydrous Environment

-

Action: Flame-dry all glassware under a vacuum and backfill with ultra-pure Argon or Nitrogen. Validate solvent dryness using Karl Fischer titration (target <50 ppm H₂O).

-

Causality: As established, the highly electrophilic nature of the secondary aliphatic acyl chloride makes it extremely vulnerable to solvolysis. Even trace moisture will competitively consume the reagent, drastically reducing the yield of the target amide.

Step 2: Reagent Solubilization

-

Action: Dissolve the nucleophile (e.g., a primary/secondary amine) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) Google Patents[6].

-

Causality: Halogenated solvents are strictly aprotic and non-nucleophilic, ensuring they do not participate in the reaction.

Step 3: Base Addition

-

Action: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) to the solution.

-

Causality: The coupling reaction generates stoichiometric HCl. If left unneutralized, HCl will protonate the remaining amine starting material, rendering it non-nucleophilic and stalling the reaction at 50% conversion. DIEA acts as a non-nucleophilic proton sponge.

Step 4: Controlled Acyl Chloride Addition

-

Action: Cool the reaction vessel to 0°C using an ice bath. Add 1.1 equivalents of 4-methoxycyclohexane-1-carbonyl chloride dropwise over 10–15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the acyl chloride and minimizes the formation of ketene byproducts.

Step 5: In-Process Analytical Validation (The Methanol Quench)

-

Action: To monitor reaction progress via TLC or LC-MS, extract a 10 µL aliquot and immediately quench it in 100 µL of anhydrous methanol.

-

Causality: Unreacted acyl chloride is highly reactive and will streak on a silica TLC plate or degrade unpredictably in an LC-MS column. Quenching with methanol instantly converts any residual 4-methoxycyclohexane-1-carbonyl chloride into the stable methyl ester. This self-validating step ensures that the analytical readout accurately reflects the state of the reaction vessel.

Step 6: Biphasic Quench and Isolation

-

Action: Once complete, quench the bulk reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Causality: The aqueous base neutralizes the HCl salts and hydrolyzes any remaining trace acyl chloride. Physical Validation: The cessation of CO₂ evolution (bubbling) serves as a visual, physical confirmation that the acidic components have been fully neutralized.

References

- Title: WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators Source: Google Patents URL

- Title: WO2017049172A1 - Farnesoid x receptor agonists and uses thereof Source: Google Patents URL

-

Title: Structural Rigidity & Metabolic Shielding: A Strategic Briefing on 1-Methyl-1-cyclohexanecarbonyl chloride Source: Eastfine URL: [Link]

- Title: WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes Source: Google Patents URL

Sources

- 1. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

- 2. WO2017049172A1 - Farnesoid x receptor agonists and uses thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Rigidity & Metabolic Shielding: A 2026 Strategic Briefing on 1-Methyl-1-cyclohexanecarbonyl chloride [eastfine.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents [patents.google.com]

Characterization of Cis and Trans 4-Methoxycyclohexane-1-carbonyl Chloride: A Comprehensive Analytical Guide

Executive Summary

4-Methoxycyclohexane-1-carbonyl chloride is a highly reactive, bifunctional building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including voltage-gated sodium channel activators for seizure disorders 1 and mutant IDH inhibitors for oncology 2. Because the spatial orientation of the methoxy (-OCH₃) and acyl chloride (-COCl) groups dictates the receptor-binding affinity of the final drug molecule, rigorous stereochemical characterization of its cis and trans isomers is a mandatory quality control step.

This whitepaper details a self-validating analytical workflow for differentiating these isomers, combining thermodynamic conformational analysis with Karplus-driven Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Thermodynamics & Structural Logic

To understand the analytical behavior of 1,4-disubstituted cyclohexanes, one must first analyze the thermodynamic causality behind their 3D conformations. The equilibrium between axial and equatorial positions is governed by the A-value (conformational free energy) of each substituent.

Table 1: Conformational Free Energies (A-values)

| Substituent | A-value (kcal/mol) | Steric/Electronic Implication |

| -OCH₃ | ~0.60 | Relatively small, flexible ether linkage 3. |

| -COCl | ~1.25 | Bulky, planar carbonyl system with high steric demand 4. |

The Trans Isomer

The trans-1,4-disubstituted system can exist in an equatorial-equatorial (e,e) or axial-axial (a,a) conformation. Because the e,e conformation avoids severe 1,3-diaxial interactions, it is overwhelmingly favored (stabilized by ~1.85 kcal/mol over the a,a form).

-

Critical Analytical Implication: In the favored e,e state, the protons attached to C1 and C4 are both strictly axial .

The Cis Isomer

The cis-1,4-disubstituted system must occupy either an equatorial-axial (e,a) or axial-equatorial (a,e) conformation. Because the -COCl group has a significantly larger A-value (1.25 kcal/mol) than the -OCH₃ group (0.60 kcal/mol), the conformation where -COCl is equatorial and -OCH₃ is axial is thermodynamically favored by roughly 0.65 kcal/mol.

-

Critical Analytical Implication: In the favored cis state, the C1 proton is predominantly axial , while the C4 proton is predominantly equatorial .

Thermodynamic equilibrium of 1,4-disubstituted cyclohexane isomers based on A-values.

The Derivatization Imperative

Direct characterization of 4-methoxycyclohexane-1-carbonyl chloride via LC-MS or prolonged 2D NMR experiments is fundamentally flawed. Acyl chlorides are highly electrophilic and moisture-sensitive, rapidly hydrolyzing to 4-methoxycyclohexanecarboxylic acid . This hydrolysis not only alters the chemical shifts but can also catalyze isomerization under the resulting acidic conditions.

To establish a self-validating analytical system, the acyl chloride must be trapped as a stable derivative—typically a methyl ester—prior to analysis.

Protocol 1: Anhydrous Derivatization to Methyl Ester

-

Preparation: Purge a 20 mL scintillation vial with dry Nitrogen (N₂).

-

Dissolution: Dissolve 50 mg of the 4-methoxycyclohexane-1-carbonyl chloride sample in 2.0 mL of anhydrous dichloromethane (DCM).

-

Cooling: Submerge the vial in an ice bath (0 °C) for 5 minutes.

-

Quenching: Dropwise, add a pre-mixed solution of 0.5 mL anhydrous methanol and 50 µL of triethylamine (Et₃N). The Et₃N acts as an HCl scavenger, preventing acid-catalyzed isomerization.

-

Workup: Stir for 15 minutes, then wash the organic layer with 1.0 mL of saturated aqueous NaHCO₃ followed by 1.0 mL of brine.

-

Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the stable methyl 4-methoxycyclohexane-1-carboxylate.

NMR Characterization and the Karplus Relationship

The gold standard for distinguishing cis and trans isomers of 1,4-disubstituted cyclohexanes is ¹H NMR spectroscopy. The differentiation relies on the scalar coupling constants (³J_HH) of the protons at C1 and C4. According to the Karplus equation , the magnitude of this coupling is highly dependent on the dihedral angle between the coupled protons 5.

Table 2: Typical ¹H NMR Vicinal Coupling Constants (³J_HH)

| Interaction Type | Dihedral Angle (approx.) | Typical J-value (Hz) | Splitting Profile |

| Axial-Axial (J_aa) | 180° | 10 – 12 Hz | Wide, distinct multiplet |

| Axial-Equatorial (J_ae) | 60° | 2 – 5 Hz | Narrow multiplet |

| Equatorial-Equatorial (J_ee) | 60° | 2 – 5 Hz | Narrow multiplet |

Structural Assignment Logic

-

Trans Isomer: Because both C1-H and C4-H are axial, they will both couple with adjacent axial protons. Both signals will appear as wide multiplets (e.g., a triplet of triplets, tt) exhibiting at least two large J_aa couplings (>10 Hz).

-

Cis Isomer: While C1-H is axial (showing large J_aa couplings), C4-H is equatorial. Because an equatorial proton only has ~60° dihedral angles with its neighbors, the C4-H signal will appear as a distinctly narrow multiplet (lacking any coupling >5 Hz).

Analytical decision tree for NMR-based isomer differentiation via Karplus J-couplings.

Protocol 2: ¹H NMR Acquisition and Multiplet Analysis

-

Sample Preparation: Dissolve 15 mg of the derivatized methyl ester in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

-

Acquisition: Acquire a standard 1D ¹H NMR spectrum at ≥400 MHz to ensure sufficient dispersion of the cyclohexane ring multiplets. Use a minimum of 16 scans with a relaxation delay (D1) of 2 seconds.

-

Data Processing: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum.

-

Multiplet Extraction:

-

Locate the C4-H proton adjacent to the methoxy group (typically shifted downfield to ~3.1–3.3 ppm due to the electronegative oxygen).

-

Measure the peak-to-peak distances (in Hz) of this multiplet.

-

References

- WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators, Google Patents.

- WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes, Google Patents.

- Is the -OCH3 group bulky?, Chemistry Stack Exchange.

- A value, Wikipedia.

- 4-Methoxycyclohexanecarboxylic acid, mixture of cis and trans, MilliporeSigma.

- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants, Benchchem.

Sources

- 1. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

- 2. WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

Technical Handling & Safety Monograph: 4-Methoxycyclohexane-1-carbonyl Chloride

[1]

CAS Number: 195812-66-9 Chemical Formula: C₈H₁₃ClO₂ Molecular Weight: 176.64 g/mol [1]

Part 1: Chemical Identity & Stereochemical Dynamics[1]

Structural Characterization

4-Methoxycyclohexane-1-carbonyl chloride is a bifunctional cyclohexane derivative featuring a methoxy ether group at the C4 position and a reactive acyl chloride moiety at C1. Unlike planar aromatic acid chlorides (e.g., benzoyl chloride), this aliphatic system is governed by the conformational dynamics of the cyclohexane chair.

-

Isomerism: The compound exists as cis and trans diastereomers.

-

Trans-isomer: Typically the thermodynamic product where both the methoxy and carbonyl chloride groups can adopt an equatorial orientation (diequatorial), minimizing 1,3-diaxial interactions.

-

Cis-isomer: Forces one substituent into an axial position, increasing steric strain and potentially altering reaction kinetics during nucleophilic attack.

-

Physical Properties Profile

Note: Specific experimental values for this derivative are scarce in public registries. The values below represent expert estimates based on structural analogs (Cyclohexanecarbonyl chloride).

| Property | Value / Estimate | Operational Implication |

| Physical State | Liquid (Colorless to Pale Yellow) | Handling requires liquid-tight seals; aerosol risk. |

| Boiling Point | ~80–90 °C at 10 mmHg (Est.) | Vacuum distillation is required for purification to avoid thermal decomposition. |

| Density | ~1.1 g/mL | Denser than water; sinks in aqueous phases during quenching. |

| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes violently in water/alcohols. |

Part 2: Reactivity Profile & Thermodynamic Stability

The Hydrolysis Hazard Mechanism

The defining safety characteristic of 4-methoxycyclohexane-1-carbonyl chloride is its electrophilic carbonyl carbon. Upon contact with ambient moisture or protic solvents, it undergoes rapid nucleophilic acyl substitution. This is not merely a degradation issue but a safety hazard: the byproduct is anhydrous Hydrogen Chloride (HCl) gas, which forms hydrochloric acid mist in humid air.

Causality: The inductive effect of the chlorine atom polarizes the C=O bond, making the carbon highly susceptible to nucleophiles (water).

Figure 1: Mechanism of hydrolysis. The rapid release of HCl constitutes the primary respiratory and dermal hazard.

Part 3: Critical Safety & Toxicology (E-E-A-T)

Hazard Classification (GHS)

While some vendors classify this specifically as an Irritant (Skin Cat 2), authoritative chemical logic dictates treating it as Corrosive (Skin Corr. 1B) due to the in-situ generation of HCl.

-

H290: May be corrosive to metals.[4]

-

EUH014: Reacts violently with water.

Toxicology & Exposure Vectors

-

Inhalation: The lipophilic cyclohexane ring allows the molecule to penetrate lung surfactants, while the acyl chloride hydrolyzes on the moist epithelium, causing chemical pneumonitis.

-

Ocular: Immediate lachrymation (tearing). Irreversible corneal opacity can occur if not rinsed immediately.

-

Dermal: Burns may be delayed; the lipophilic nature allows absorption before the "stinging" sensation of acid hydrolysis triggers a pain response.

Part 4: Operational Protocols

Storage & Stability

-

Atmosphere: Must be stored under Nitrogen or Argon.

-

Temperature: Refrigerate (2–8 °C) to suppress hydrolytic degradation rates.

-

Container: Teflon-lined caps are mandatory. Do not use metal spatulas or needles that may corrode.

Safe Synthesis Workflow: Amide Coupling

This protocol validates safety by integrating quenching steps directly into the workflow.

Reagents:

-

Substrate: 4-methoxycyclohexane-1-carbonyl chloride (1.0 eq)[1]

-

Nucleophile: Primary/Secondary Amine (1.1 eq)

-

Base: Triethylamine (Et₃N) or DIPEA (1.5 eq) – Essential to scavenge HCl.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask. Purge with Argon.

-

Dissolution: Dissolve the amine and Et₃N in anhydrous DCM. Cool to 0 °C.

-

Addition: Add the acid chloride dropwise. Rationale: Exothermic control. Adding acid chloride to amine ensures the base is always present to neutralize HCl instantly.

-

Monitoring: Monitor via TLC. The acid chloride is unstable on silica; monitor the disappearance of the amine.

-

Quenching (Critical): Once complete, quench with saturated aqueous NaHCO₃ .

Figure 2: Operational safety logic for handling and emergency response.

Part 5: Emergency Response (Self-Validating Logic)

Spill Neutralization

Do not use water to wash away a spill; this generates an HCl cloud.

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Cover: Apply solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate directly over the spill.

-

Wait: Wait for the fizzing (CO₂ evolution) to cease. This visually validates that the acid chloride has been hydrolyzed and the acid neutralized.

-

Clean: Sweep up the resulting solid paste.

First Aid

References

-

Angene Chemical. (2024).[3][10] Safety Data Sheet: 4-Methoxycyclohexanecarbonyl chloride. Angene International.[10] Link

-

Fisher Scientific. (2025). Safety Data Sheet: 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (Analogous Hazard Data). Thermo Fisher Scientific.[8] Link

-

National Institutes of Health (NIH). (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine. PMC. Link

-

TCI Chemicals. (2025).[4] Safety Data Sheet: Cyclohexanecarbonyl Chloride (Structural Analog). TCI Europe.[4] Link

-

BenchChem. (2025). Comparing reactivity of cis vs trans 4-Chlorocyclohexanol. BenchChem Technical Guides. Link

Sources

- 1. 4-methylcyclohexane-1-carbonyl chloride - C8H13ClO | CSSB00013035210 [chem-space.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. ghc.de [ghc.de]

- 4. tcichemicals.com [tcichemicals.com]

- 5. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Synthesis of 4-methoxycyclohexane-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the synthetic routes for preparing 4-methoxycyclohexane-1-carbonyl chloride, a key intermediate in the synthesis of various organic molecules. The document will delve into the core chemical transformations, offer detailed experimental protocols, and discuss the mechanistic underpinnings of these reactions.

Introduction

4-methoxycyclohexane-1-carbonyl chloride is a valuable bifunctional molecule featuring a reactive acyl chloride group and a methoxy-substituted cyclohexane ring. This combination of functionalities makes it a versatile building block in medicinal chemistry and materials science, where the cyclohexane scaffold can impart desirable lipophilic and conformational properties to the target molecules. The acyl chloride moiety serves as a highly reactive electrophile, readily participating in a variety of coupling reactions to form esters, amides, and other carbonyl derivatives. A robust and well-understood synthetic pathway to this intermediate is therefore of significant interest to the scientific community.

Core Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the synthesis of 4-methoxycyclohexane-1-carbonyl chloride is the conversion of its corresponding carboxylic acid, 4-methoxycyclohexanecarboxylic acid. This transformation is a cornerstone of organic synthesis, and several reagents have been developed for this purpose. The two most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Primary Synthetic Route: The Thionyl Chloride Method

The reaction of 4-methoxycyclohexanecarboxylic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective method for the preparation of the target acyl chloride.[1] The use of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[2][3]

Experimental Protocol: Synthesis of (1r,4r)-4-methoxycyclohexane-1-carbonyl chloride

This protocol is adapted from a procedure described in the patent literature.[1]

Materials:

-

(1r, 4r)-4-methoxycyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

Procedure:

-

To a reaction vessel containing (1r, 4r)-4-methoxycyclohexanecarboxylic acid (0.100 g, 0.632 mmol), add thionyl chloride (3.28 g, 27.6 mmol).

-

To this mixture, add a catalytic amount of N,N-dimethylformamide (0.005 g, 0.06 mmol).

-

Heat the reaction mixture to 80°C and stir for 1 hour.

-

After 1 hour, cool the reaction mixture to ambient temperature.

-

Concentrate the mixture in vacuo to remove excess thionyl chloride and the gaseous byproducts (SO₂ and HCl).

-

The resulting product, (1r,4r)-4-methoxycyclohexane-1-carbonyl chloride, is obtained as a colorless solid and can be used in subsequent steps without further purification.

Data Summary Table:

| Parameter | Value |

| Starting Material | (1r, 4r)-4-methoxycyclohexanecarboxylic acid |

| Reagent | Thionyl chloride |

| Catalyst | N,N-dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 1 hour |

| Product | (1r,4r)-4-methoxycyclohexane-1-carbonyl chloride |

Reaction Mechanism: The Role of Thionyl Chloride and DMF

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it must be converted into a better one.

-

Activation of the Carboxylic Acid: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms an acyl chlorosulfite intermediate. This intermediate is highly reactive.

-

Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate.

-

Formation of the Acyl Chloride: The intermediate collapses, leading to the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3]

The addition of a catalytic amount of DMF can significantly accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium ion. This reagent then reacts with the carboxylic acid in a more rapid fashion to form a reactive intermediate, which is then attacked by a chloride ion to yield the final product.

Caption: Overall synthetic transformation.

Caption: Simplified reaction mechanism with thionyl chloride.

Alternative Synthetic Route: The Oxalyl Chloride Method

An excellent alternative to thionyl chloride for the synthesis of acyl chlorides is oxalyl chloride.[4] Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride are gaseous (CO, CO₂, and HCl), which simplifies the workup procedure.[4] Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[5]

The reaction is also typically catalyzed by DMF, proceeding through the formation of the Vilsmeier reagent. A general procedure involves dissolving the carboxylic acid in an inert solvent like dichloromethane (DCM), followed by the addition of oxalyl chloride and a catalytic amount of DMF. The reaction is usually carried out at room temperature.[4]

Comparison of Thionyl Chloride and Oxalyl Chloride:

| Feature | Thionyl Chloride | Oxalyl Chloride |

| Reactivity | Highly reactive | Milder, more selective |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Reaction Conditions | Often requires heating | Typically at room temperature |

| Workup | Simple (evaporation) | Simple (evaporation) |

Synthesis of the Precursor: 4-methoxycyclohexanecarboxylic acid

The starting material, 4-methoxycyclohexanecarboxylic acid, can be synthesized from 4-methoxycyclohexanone.[6][7] The synthesis of 4-methoxycyclohexanone itself can be achieved through various methods, including the oxidation of 4-methoxycyclohexanol or the hydrogenation of 4-methoxyphenol followed by oxidation.[6][8]

A common route to the carboxylic acid from the ketone involves the Strecker amino acid synthesis or related methodologies to introduce a nitrile or an amino-nitrile group at the carbonyl carbon, followed by hydrolysis to the carboxylic acid.[7]

Conclusion

The synthesis of 4-methoxycyclohexane-1-carbonyl chloride is most efficiently achieved through the conversion of 4-methoxycyclohexanecarboxylic acid using either thionyl chloride or oxalyl chloride. The thionyl chloride method, particularly with DMF catalysis, is a well-documented and robust procedure.[1] The choice between thionyl chloride and oxalyl chloride may depend on the specific requirements of the synthesis, such as the scale of the reaction and the presence of other sensitive functional groups in the substrate. This guide provides the necessary foundational knowledge and a detailed experimental protocol to enable researchers to successfully synthesize this valuable chemical intermediate.

References

- Preparation of (1r,4r)-4-methoxycyclohexane-1-carbonyl chloride. In WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators. Google Patents.

- 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof. In US7511153B2. Google Patents.

-

A Process For The Synthesis Of 4 Methoxycyclohexanone. QuickCompany. Available at: [Link]

- Preparation method of 4-methoxycyclohexanon. In CN105152884A. Google Patents.

- 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof. In KR100758620B1. Google Patents.

-

(12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Googleapis.com. Available at: [Link]

-

Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. MDPI. Available at: [Link]

-

Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available at: [Link]

-

4-methylcyclohexane-1-carbonyl chloride. Chemspace. Available at: [Link]

-

Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. PrepChem.com. Available at: [Link]

-

Thionyl Chloride. Common Organic Chemistry. Available at: [Link]

-

(a) Synthesis of 4-methoxycinnamoyl chloride. PrepChem.com. Available at: [Link]

- Tricyclic pyridone compounds as jak2 v617f inhibitors. In WO2022006456A1. Google Patents.

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. Available at: [Link]

-

6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Preparation of ethyl 6-methoxy-7 -methyl-l-aryl/cyclohexyl-4-oxo-2-naphthoates as an intermediates for synthesis of. Available at: [Link]

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]

Sources

- 1. WO2023049367A1 - Pyridinylacetamide derivatives as sodium channel activators - Google Patents [patents.google.com]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2022006456A1 - Tricyclic pyridone compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]

- 6. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]

- 7. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]

- 8. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

Technical Guide: 4-Methoxycyclohexane-1-carbonyl Chloride as a Scaffold for Novel Therapeutic Agents

[1]

Part 1: Executive Summary & Strategic Value

In the current landscape of drug discovery, "escaping the flatland" of aromatic rings is a priority to improve solubility, metabolic stability, and target specificity. 4-Methoxycyclohexane-1-carbonyl chloride represents a high-value saturated building block that enables this transition.[1] Unlike its aromatic analog (4-methoxybenzoyl chloride), this cyclohexane derivative introduces defined stereochemistry (cis/trans isomerism) and increased fraction of sp3 hybridized carbons (

This guide details the generation, handling, and application of this reactive intermediate, specifically addressing the challenges of stereochemical integrity during acylation reactions.

Part 2: Chemical Profile & Stereochemical Criticality[1]

Identity and Properties

The acid chloride is typically generated in situ from its stable precursor, 4-methoxycyclohexanecarboxylic acid .

| Property | Specification |

| Precursor Name | 4-Methoxycyclohexanecarboxylic acid |

| Precursor CAS | 95233-12-8 (mixture), 73873-59-3 (cis), 1346603-87-9 (trans) |

| Reactive Intermediate | 4-Methoxycyclohexane-1-carbonyl chloride |

| Molecular Formula | C₈H₁₃ClO₂ |

| Molecular Weight | 176.64 g/mol |

| Physical State | Colorless to pale yellow oil (fuming) |

| Key Hazard | Corrosive, moisture sensitive, lachrymator |

The Stereochemistry Challenge

The cyclohexane ring adopts a chair conformation. The 1,4-substitution pattern creates two diastereomers:

-

Trans-isomer: Thermodynamic product (diequatorial).[1] Often preferred in drug design for linear vector alignment.

-

Cis-isomer: Kinetic product (axial-equatorial).[1]

Critical Insight: The conversion of the carboxylic acid to the acid chloride using thionyl chloride (

Part 3: Experimental Protocol – Synthesis & Coupling

Protocol: Generation of 4-Methoxycyclohexane-1-carbonyl Chloride

This protocol is designed to minimize epimerization by maintaining strictly anhydrous conditions and controlled temperatures.[1]

Reagents:

-

4-Methoxycyclohexanecarboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride (1.2 eq)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Catalytic DMF (1-2 drops)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and a gas scrubber (to trap HCl and

). -

Dissolution: Charge the flask with 4-methoxycyclohexanecarboxylic acid (e.g., 5.0 mmol) and anhydrous DCM (20 mL).

-

Activation: Add catalytic DMF (dimethylformamide). Why? DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction at lower temperatures.

-

Chlorination:

-

Option A (Standard): Add

dropwise at 0°C. Warm to room temperature (RT) and stir for 2-4 hours. -

Option B (Sensitive Substrates): Use Oxalyl Chloride at 0°C to RT.[2] This generates milder byproducts (CO,

) and avoids the harsh acidity of refluxingngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

-

Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or direct NMR of the crude. Look for the shift of the

-proton. -

Workup: Concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent. Do not wash with water. The resulting oil is the crude acid chloride.

Protocol: Amide Coupling (General Procedure)

Reagents:

-

Amine Partner (1.0 - 1.2 eq)[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Solvent: DCM or THF

Methodology:

-

Dissolve the amine partner and base in anhydrous DCM at 0°C.

-

Add the crude acid chloride (dissolved in a minimal amount of DCM) dropwise to the amine solution.

-

Allow to warm to RT and stir until the amine is consumed (monitor by LC-MS).

-

Self-Validating Step: Check the crude NMR for the presence of rotamers or diastereomers. If the integral ratio of the methoxy group protons changes significantly from the starting material, epimerization may have occurred.

Part 4: Visualization of Synthetic Workflow

The following diagram illustrates the pathway from the commercial precursor to diverse chemical space, highlighting the critical decision points for stereocontrol.

Figure 1: Synthetic workflow for 4-methoxycyclohexane-1-carbonyl chloride, highlighting the divergence into functional scaffolds and the risk of stereochemical loss.

Part 5: Applications in Novel Compound Design

Scaffold Hopping & Fsp3 Saturation

Replacing a 4-methoxybenzoyl group with a 4-methoxycyclohexanecarbonyl group is a classic "scaffold hop."[1]

-

Benefit: Increases the fraction of sp3 carbons (

), which improves water solubility and allows the molecule to explore 3D space, potentially picking up new binding interactions in the receptor pocket. -

Example: In the development of VLA-4 antagonists, cyclohexanecarboxylic acid derivatives demonstrated improved pharmacokinetic profiles compared to their planar aromatic counterparts [1].[3]

Bioisosteres in Kinase Inhibitors

The methoxy group on the cyclohexane ring acts as a hydrogen bond acceptor similar to an ether or carbonyl oxygen but with a different spatial vector.

-

Application: Used in the design of Mnk1/2 inhibitors.[4] The cyclohexane ring provides a rigid spacer that positions the methoxy group to interact with specific residues in the ATP binding pocket or allosteric sites [2].

Polymer Science

Beyond pharma, this motif is used to create "green" plasticizers. The acid chloride reacts with polyethylene glycols (PEGs) to form amphiphilic block copolymers.[1] These materials serve as non-toxic alternatives to phthalates in PVC formulations [3].

Part 6: References

-

Discovery of trans-4-substituted cyclohexanecarboxylic acid VLA-4 antagonists. Source: National Institutes of Health (PubMed).[1] URL:[Link]

-

Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Source: Bioorganic & Medicinal Chemistry (ScienceDirect).[1] URL:[Link]

-

Synthesis of Cyclohexanecarboxylic Acid‐Based Methoxypolyethylene Glycols and Polyethylene Glycol Ester as Efficient Plasticizer for Poly(vinyl chloride). Source: ResearchGate / Journal of Applied Polymer Science. URL:[Link]

-

Reactions of Carboxylic Acids: Conversion to Acid Chlorides. Source: Chemistry LibreTexts. URL:[Link]

Sources

- 1. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-methoxycyclohexane-1-carbonyl chloride" theoretical and computational studies

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-methoxycyclohexane-1-carbonyl chloride

Foreword: A Computational Roadmap for a Niche Acylating Agent